2-丁氧杂环己烷

描述

2-Butoxyethanol (BE) is a solvent extensively used in the production of cleaning agents and as a general solvent. It is known for its ability to form aggregates in aqueous solutions and is primarily metabolized in the liver to 2-butoxyacetic acid (2BAA), which is excreted in urine. The compound has been the subject of various studies due to its widespread use and potential toxicological effects .

Synthesis Analysis

While the provided papers do not directly address the synthesis of 2-butoxyethanol, they do provide insights into its behavior in biological systems and its metabolic transformation into 2-butoxyacetic acid. This transformation is crucial for understanding the toxicokinetics of 2-butoxyethanol in organisms .

Molecular Structure Analysis

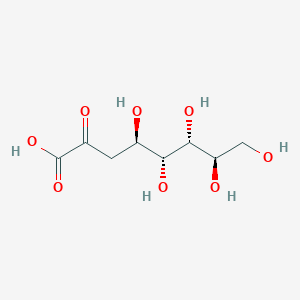

The molecular dynamics simulations have revealed that 2-butoxyethanol can form intramolecular hydrogen bonds, leading to five-member ring configurations. This behavior is significant at low concentrations and contributes to the formation of micelle-like aggregates as the concentration increases .

Chemical Reactions Analysis

2-Butoxyethanol undergoes metabolic reactions primarily in the liver, where it is converted to 2-butoxyacetic acid. This metabolite is then excreted through the urine. The metabolism involves alcohol and aldehyde dehydrogenases, and inhibitors of these enzymes can protect against BE-induced hematotoxicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-butoxyethanol have been studied through various methods, including molecular dynamics simulations, Rayleigh scattering, Raman spectra, and x-ray reflection. These studies have shown that 2-butoxyethanol can form different local structures in solution, such as clathrate hydrate-like structures and aggregates, which are dependent on the concentration and temperature of the solution . The blue shift of the CH stretching band for 2-butoxyethanol in water has been observed and investigated, indicating interactions with the solvent .

Case Studies and Toxicokinetics

Several case studies have been conducted to understand the toxicokinetics of 2-butoxyethanol. These studies have shown that 2-butoxyethanol is rapidly cleared from the blood, with its kinetics being linear at occupational exposure levels. However, the elimination of its metabolite, 2BAA, follows dose-dependent, nonlinear kinetics. The toxicokinetics of 2-butoxyethanol and 2BAA are influenced by species, sex, age, duration of exposure, and exposure concentration .

科学研究应用

绿色溶剂替代品

- 2-甲基氧杂环丁烷 (2-MeOx) 已被确认为一种可持续的、生物基溶剂替代品,用于提取亲脂性天然产物和食品成分。它在环境和经济上都是可行的,为传统的石油基溶剂提供了有希望的替代品,并对其溶解能力、萃取效率、毒理学特性和环境影响进行了详细的研究。2-MeOx 的应用跨越了现代植物化学的多个领域,展示了其在绿色萃取过程中替代己烷的潜力 (Rapinel 等人,2020)。

化学反应模型和热安全性

- 对 2,5-二甲基-2,5-二(叔丁基过氧)己烷 (DBPH) 分解的详细研究提供了对其热降解产物的见解。这项研究为 DBPH 的热危害评估提供了基准,确保了更安全的储存条件。这突出了了解与 2-丁氧杂环己烷相关的化合物的化学反应模型和安全参数在工业应用中的重要性 (Das 和 Shu,2016)。

缓蚀

- 已记录使用 2-丁基-六氢吡咯并[1,2-b][1,2]恶唑 (BPOX) 来缓蚀酸性环境中的低碳钢。这项研究有助于了解相关恶唑和杂环氧烷的特性和潜在应用,以保护金属免受腐蚀,强调了它们在工业环境中的实际相关性 (Moretti 等人,2013)。

安全和危害

未来方向

属性

IUPAC Name |

2-butoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-2-3-7-10-9-6-4-5-8-11-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHNQFALNKRKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

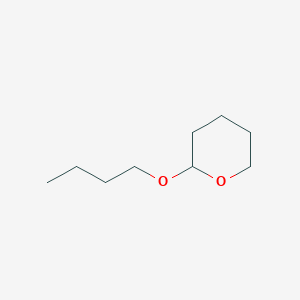

Canonical SMILES |

CCCCOC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294643 | |

| Record name | 2-Butoxyoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butoxyoxane | |

CAS RN |

1927-68-0 | |

| Record name | 2-Butoxyoxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butoxyoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butoxyoxane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU757R24GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。